molecular formula C8H6O3 B1655890 3a,7a-Dihydro-2-benzofuran-1,3-dione CAS No. 4436-49-1

3a,7a-Dihydro-2-benzofuran-1,3-dione

Cat. No. B1655890
CAS RN: 4436-49-1
M. Wt: 150.13 g/mol
InChI Key: BHAPVHQLHQYNNY-UHFFFAOYSA-N
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Description

3a,7a-Dihydro-2-benzofuran-1,3-dione, commonly known as phthalide, is a chemical compound that has been widely studied for its potential applications in various fields. It is a bicyclic lactone structure that is found in many natural products, including essential oils of celery, parsley, and lovage. The compound has been synthesized through various methods, and its mechanism of action has been investigated extensively, leading to its use in scientific research applications.

Scientific Research Applications

Synthesis of Amidoaminals

A unique synthesis approach was developed for amidoaminals with atypical topology using 3a,7a-Dihydro-2-benzofuran-1,3-dione. This method involves a reduction process with i-Bu2AlH and treatment with (−)-α-methylbenzylamine, highlighting its utility in producing diastereomeric compounds with specific spectral characteristics (Loza et al., 2011).

Electrochemical Synthesis of Benzofuran Derivatives

Electrochemical oxidation of catechols in the presence of pyrazolidine-3,5-dione, including 3a,7a-Dihydro-2-benzofuran-1,3-dione, led to the creation of new benzofuran derivatives. This process, using a green medium like ethanol and phosphate buffer solution, demonstrates an environmentally friendly and efficient method for synthesizing benzofuran compounds (Asghari et al., 2017).

Dimethyldioxirane Oxidation

The application of dimethyldioxirane oxidation to tetrahydrobenzofurans, derived from N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, produced novel tetrahydrobenzofuran derivatives. This transformation demonstrates the compound's potential in generating unique chemical structures through oxidation processes (Levai et al., 2002).

Nonlinear Optical (NLO) Behavior Study

A detailed quantum chemical study on a derivative of 3a,7a-Dihydro-2-benzofuran-1,3-dione revealed insights into its structural, vibrational, and NLO behavior. This study showcases its potential as an NLO material due to its reactivity and large hyperpolarizability values (Hasan et al., 2015).

Solid-Liquid Equilibrium Study

The (solid + liquid) phase equilibrium of derivatives of 3a,7a-Dihydro-2-benzofuran-1,3-dione was investigated using differential scanning calorimetry. This study contributes to understanding the thermodynamic properties and potential applications in material science (Ji et al., 2010).

properties

IUPAC Name

3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAPVHQLHQYNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306468
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,7a-Dihydro-2-benzofuran-1,3-dione

CAS RN

4436-49-1
Record name NSC176872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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